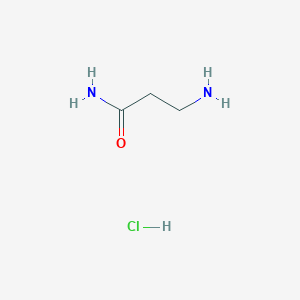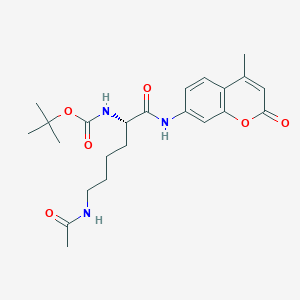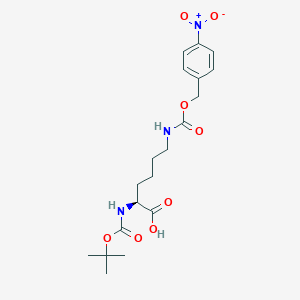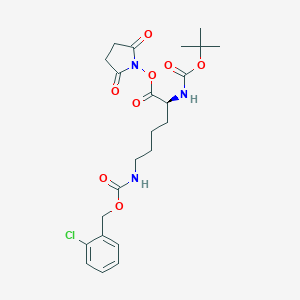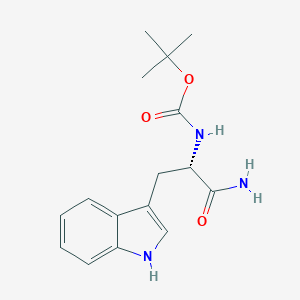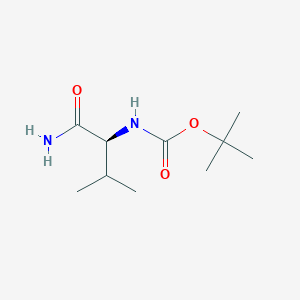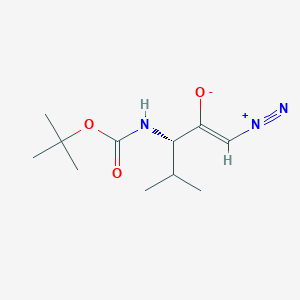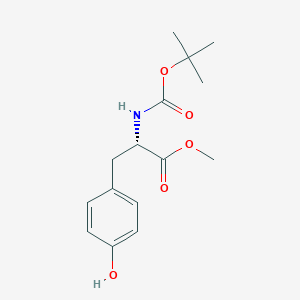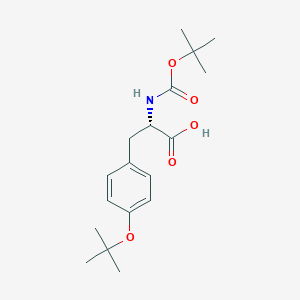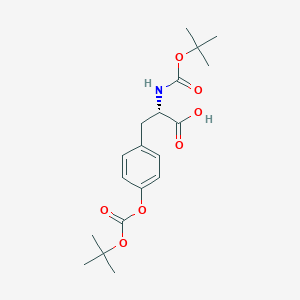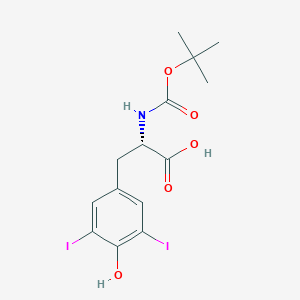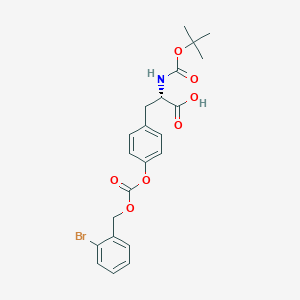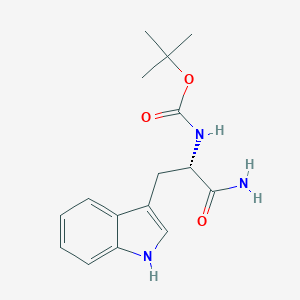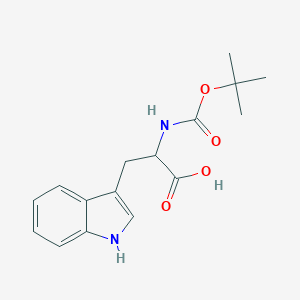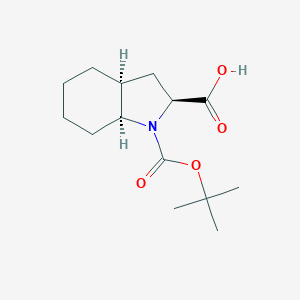
(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the use of sodium hydroxide in tetrahydrofuran and water . The reaction is stirred for 10 minutes and then di-tert-butyl dicarbonate is added . The reaction mixture is then allowed to reach room temperature and is stirred for 12 hours . The reaction is completed as detected by TLC, and the product is extracted and purified to yield the compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H23NO4. The InChI code for this compound is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3, (H,16,17)/t9-,10-,11-/m0/s1 .Chemical Reactions Analysis
The compound undergoes a reaction with sodium hydroxide in tetrahydrofuran and water . After stirring for 10 minutes, di-tert-butyl dicarbonate is added . The reaction mixture is then allowed to reach room temperature and is stirred for 12 hours . The reaction is completed as detected by TLC, and the product is extracted and purified .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 269.34 g/mol. The InChI code for this compound is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3, (H,16,17)/t9-,10-,11-/m0/s1 .Scientific Research Applications
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : A study described the asymmetric synthesis of enantiomerically pure derivatives of piperidinedicarboxylic acid starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. This synthesis is significant for the production of compounds with potential pharmaceutical applications (Xue et al., 2002).
Scalable Synthesis of Azabicyclohexane Carboxylic Acid : Another study reported a stereoselective and scalable synthesis of a related compound, demonstrating the versatility and potential for large-scale production of such compounds (Wang Gan et al., 2013).
Selective Alkylations of Octahydroindole-2-Carboxylic Acid : Research on the selective alkylations of a protected derivative of octahydroindole-2-carboxylic acid highlighted the compound's utility in producing alpha-substituted analogues, which are important in peptide synthesis (Sayago et al., 2009).
Preparation of Indoles and Oxindoles : A method for preparing N-(tert-butoxycarbonyl)indoles and oxindoles was developed, showcasing the compound's role in the synthesis of these important heterocyclic compounds (Clark et al., 1991).
HPLC Method for Quantification of Isomers : A study developed a high-performance liquid chromatography (HPLC) method for quantifying isomers of octahydro-1H-indole-2-carboxylic acid, demonstrating the compound's importance in analytical chemistry (Vali et al., 2012).
Synthesis of N-Protected Derivatives for Peptide Synthesis : Efficient methods for preparing N-protected derivatives of octahydroindole-2-carboxylic acid were developed, highlighting its utility in peptide synthesis (Sayago et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJYGQHOQQDGQZ-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373181 | |
| Record name | (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |
CAS RN |
109523-13-9 | |
| Record name | (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indol-2-carbonic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



